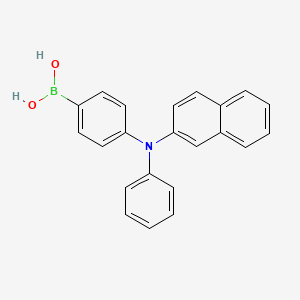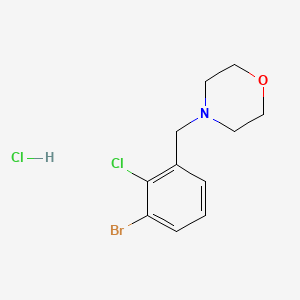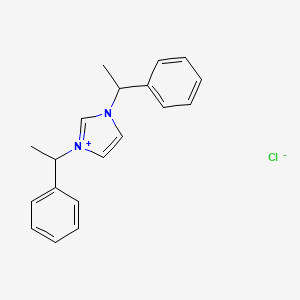
4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid is an organic compound with the molecular formula C22H18BNO2 and a molecular weight of 339.19 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a naphthalen-2-yl(phenyl)amino group. It is commonly used in organic synthesis and has applications in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds .
Applications De Recherche Scientifique
4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of sensors and probes . Additionally, the compound can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Di(naphthalen-2-yl)amino)phenylboronic acid
- 4-(N-Boc-amino)phenylboronic acid pinacol ester
- 4-Aminophenylboronic acid pinacol ester
Uniqueness
4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both naphthalen-2-yl and phenyl groups enhances its reactivity and makes it suitable for a wide range of applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C22H18BNO2 |
|---|---|
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
[4-(N-naphthalen-2-ylanilino)phenyl]boronic acid |
InChI |
InChI=1S/C22H18BNO2/c25-23(26)19-11-14-21(15-12-19)24(20-8-2-1-3-9-20)22-13-10-17-6-4-5-7-18(17)16-22/h1-16,25-26H |
Clé InChI |
XHSZIHPJXFLGIG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-Ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B12502136.png)

![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502158.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12502161.png)
![(3aR,3'aR,8aS,8'aS)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12502165.png)
![N-(5-chloro-2-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502166.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B12502177.png)
![3-cyclopropyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12502182.png)
![2-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B12502206.png)
![Methyl 5-({[4-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502207.png)
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B12502222.png)
![N-[4-(methylsulfanyl)benzyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12502228.png)

